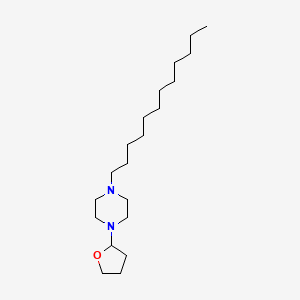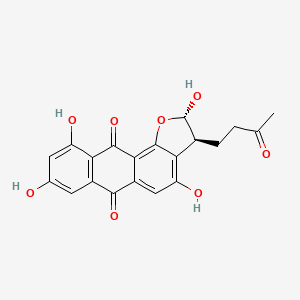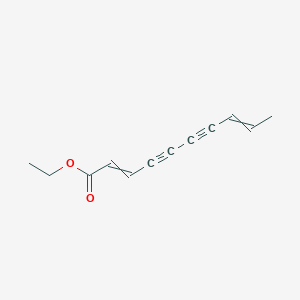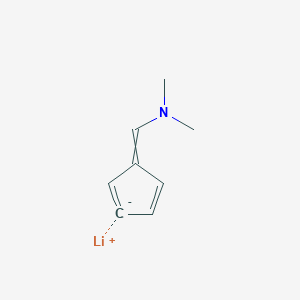![molecular formula C14H9NS B14312277 9H-Thieno[2,3-b]carbazole CAS No. 114479-35-5](/img/structure/B14312277.png)
9H-Thieno[2,3-b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thieno[2,3-b]carbazole is an aromatic heterocyclic compound that combines the structural features of both carbazole and thiophene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thieno[2,3-b]carbazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene with a suitable carbazole derivative under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the thieno-fused carbazole structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Thieno[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the carbazole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Functionalized derivatives with various substituents on the carbazole or thiophene rings.
Applications De Recherche Scientifique
9H-Thieno[2,3-b]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), due to its excellent electronic properties.
Mécanisme D'action
The mechanism of action of 9H-Thieno[2,3-b]carbazole and its derivatives involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, some derivatives inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells.
Comparaison Avec Des Composés Similaires
9H-Carbazole: A structurally related compound with similar electronic properties but lacking the thiophene ring.
9H-Fluorene: Another biaryl compound with applications in organic electronics and pharmaceuticals.
Dibenzothiophene: A sulfur-containing heterocycle with similar chemical reactivity.
Uniqueness: 9H-Thieno[2,3-b]carbazole is unique due to the presence of both carbazole and thiophene rings, which impart distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications, particularly in the field of organic electronics, where its ability to facilitate charge transport and light emission is highly valued.
Propriétés
Numéro CAS |
114479-35-5 |
|---|---|
Formule moléculaire |
C14H9NS |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
9H-thieno[2,3-b]carbazole |
InChI |
InChI=1S/C14H9NS/c1-2-4-12-10(3-1)11-7-9-5-6-16-14(9)8-13(11)15-12/h1-8,15H |
Clé InChI |
JWPSJJSPEZKFHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C=C4C(=C3)C=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


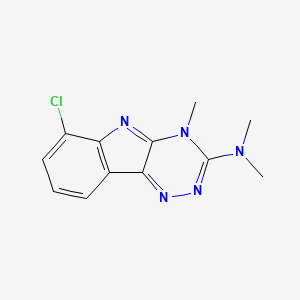
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
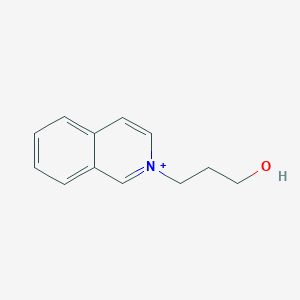
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
